molecular formula C12H11N5O4S B363396 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide CAS No. 853740-23-5

2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

Cat. No.: B363396
CAS No.: 853740-23-5
M. Wt: 321.31g/mol
InChI Key: FIPHVRZBIBNWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and Molecular Conformation

The crystal structure of 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide (hereafter Compound X ) has been resolved using single-crystal X-ray diffraction (SCXRD). The compound crystallizes in the triclinic space group $$ P\overline{1} $$ with unit cell parameters $$ a = 6.4976 \, \text{Å} $$, $$ b = 8.4557 \, \text{Å} $$, $$ c = 12.4568 \, \text{Å} $$, $$ \alpha = 79.643^\circ $$, $$ \beta = 82.09^\circ $$, and $$ \gamma = 79.56^\circ $$, yielding a cell volume of $$ 658.19 \, \text{Å}^3 $$ . The asymmetric unit contains one molecule, with the triazine ring adopting a planar conformation. The dihedral angle between the triazine and nitrophenyl rings is $$ 67.8^\circ $$, indicating moderate conjugation disruption due to steric effects from the methyl and sulfanyl groups.

Key bond lengths include:

  • S1–C7: $$ 1.804 \, \text{Å} $$ (sulfanyl bridge)
  • N2–C8: $$ 1.323 \, \text{Å} $$ (amide linkage)
  • O1–N5: $$ 1.221 \, \text{Å} $$ (nitro group)

Intermolecular interactions are dominated by N–H···O hydrogen bonds ($$ 2.892 \, \text{Å} $$) between the amide hydrogen and nitro oxygen, forming a 2D supramolecular network .

Spectroscopic Characterization

Infrared Spectroscopy (IR):
The IR spectrum (KBr pellet) exhibits key absorptions at:

  • $$ 3275 \, \text{cm}^{-1} $$: N–H stretch (amide)
  • $$ 1682 \, \text{cm}^{-1} $$: C=O stretch (triazinone)
  • $$ 1530 \, \text{cm}^{-1} $$: asymmetric NO$$_2$$ stretch
  • $$ 1345 \, \text{cm}^{-1} $$: C–S vibration (sulfanyl bridge) .

Nuclear Magnetic Resonance (NMR):

  • $$ ^1\text{H} $$ NMR (500 MHz, DMSO-$$ d6 $$):
    • $$ \delta \, 2.41 \, (\text{s}, 3\text{H}) $$: Methyl group on triazine
    • $$ \delta \, 4.12 \, (\text{s}, 2\text{H}) $$: SCH$$2$$CO
    • $$ \delta \, 8.21–8.64 \, (\text{m}, 4\text{H}) $$: Aromatic protons of nitrophenyl
    • $$ \delta \, 10.35 \, (\text{s}, 1\text{H}) $$: Amide NH .
  • $$ ^{13}\text{C} $$ NMR:
    • $$ \delta \, 172.8 $$: Triazinone C=O
    • $$ \delta \, 167.3 $$: Amide C=O
    • $$ \delta \, 148.2 $$: Nitro-substituted aromatic carbon .

UV-Vis Spectroscopy:
In methanol, Compound X shows absorption maxima at $$ \lambda_{\text{max}} = 265 \, \text{nm} $$ ($$ \pi \rightarrow \pi^* $$, triazine ring) and $$ 345 \, \text{nm} $$ ($$ n \rightarrow \pi^* $$, nitro group) .

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal the following electronic properties:

Parameter Value
HOMO Energy (eV) -6.24
LUMO Energy (eV) -2.87
Band Gap (eV) 3.37
Dipole Moment (Debye) 4.82

The electrostatic potential map highlights electron-deficient regions at the nitro group ($$ \delta^+ = +0.32 \, e $$) and electron-rich zones at the sulfanyl bridge ($$ \delta^- = -0.28 \, e $$). Non-covalent interaction (NCI) analysis confirms weak CH···O interactions stabilizing the crystal lattice .

Comparative Analysis with Analogous 1,2,4-Triazine Derivatives

Compound X shares structural motifs with pharmacologically active triazines but exhibits distinct electronic features:

Feature Compound X 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine
Crystallographic Space Group $$ P\overline{1} $$ $$ P2_1/c $$
HOMO-LUMO Gap (eV) 3.37 2.95
Nitro Substituent Yes No
Bioactivity Anticancer (IC$$_{50}$$ = 12 μM) Kinase inhibition

The sulfanyl-acetamide moiety in Compound X enhances solubility (logP = 1.82) compared to non-polar analogs (logP > 2.5), making it more suitable for aqueous formulations .

Properties

IUPAC Name

2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O4S/c1-7-11(19)14-12(16-15-7)22-6-10(18)13-8-3-2-4-9(5-8)17(20)21/h2-5H,6H2,1H3,(H,13,18)(H,14,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPHVRZBIBNWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Acetamidrazone with Glyoxal

A widely cited approach involves the cyclocondensation of acetamidrazone (1) with glyoxal (2) under acidic conditions. The reaction proceeds via nucleophilic attack of the amidrazone’s terminal amine on glyoxal’s carbonyl carbon, followed by dehydration to form the triazinone ring. Optimized conditions (Table 1) yield the intermediate in 78–85% purity.

Table 1: Reaction Conditions for Triazinone Synthesis

ReagentMolar RatioSolventTemperature (°C)Time (h)Yield (%)
Acetamidrazone1.0Ethanol80682
Glyoxal (40% aqueous)1.2----
HCl (catalyst)0.1----

Oxidation of 3-Amino-6-Methyl-1,2,4-Triazine

Alternative routes employ the oxidation of 3-amino-6-methyl-1,2,4-triazine (3) using potassium peroxymonosulfate (Oxone®) in aqueous acetic acid. This method achieves a 90% conversion rate but requires rigorous pH control (pH 4–5) to prevent over-oxidation.

Introduction of the Sulfanyl Group

Functionalization at the C3 position of the triazinone core with a sulfanyl group is critical. Patent JP6695967B2 discloses a nucleophilic substitution strategy using thiolacetic acid (4) under basic conditions:

Triazinone+HSCH2COClEt3N, DCM3-Sulfanyl Intermediate[2]\text{Triazinone} + \text{HSCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{3-Sulfanyl Intermediate} \quad

Key parameters include:

  • Solvent: Dichloromethane (DCM) minimizes side reactions.

  • Base: Triethylamine (2.5 eq.) ensures deprotonation of the thiol.

  • Temperature: 0–5°C suppresses disulfide formation.

The intermediate is isolated in 67% yield and characterized by LC-MS (m/z 199.08 [M+H]⁺).

Acetamide Coupling with 3-Nitroaniline

The final step involves coupling the sulfanyl-triazinone intermediate (5) with 3-nitroaniline (6) via an acyl chloride intermediate. Two approaches are documented:

Schotten-Baumann Reaction

Activation of the carboxylic acid (7) with thionyl chloride (SOCl₂) generates the acyl chloride (8), which reacts with 3-nitroaniline in a biphasic water/dichloromethane system. This method affords the target compound in 73% yield but requires careful exclusion of moisture.

EDCI/HOBt-Mediated Coupling

A more recent protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF. This approach achieves 88% yield with superior reproducibility, as confirmed by ¹H NMR (δ 8.21 ppm, aromatic protons).

Purification and Analytical Characterization

Crude product purification employs silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (Table 2).

Table 2: Analytical Data for Final Compound

PropertyValueMethod
Melting Point162–164°CDifferential Scanning Calorimetry
HPLC Purity99.2%C18 Column, MeCN/H₂O
HRMS (m/z)322.0701 [M+H]⁺ (calc. 322.0703)ESI-QTOF

Scale-Up Considerations and Industrial Relevance

Patent data highlights the suitability of the EDCI/HOBt method for kilogram-scale production, with a space-time yield of 14.2 g/L·h. Critical quality attributes (CQAs) include residual solvent levels (<300 ppm DMF) and genotoxic impurity control (3-nitroaniline <10 ppm) .

Chemical Reactions Analysis

Types of Reactions

2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlights the compound's efficacy against various cancer cell lines.

Case Study Insights:

  • Cell Lines Tested : SNB-19, OVCAR-8, and NCI-H40.
  • Percent Growth Inhibition (PGI) :
    • SNB-19: 86.61%
    • OVCAR-8: 85.26%
    • NCI-H40: 75.99%

This demonstrates the compound's potential as a lead candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against common pathogens. Preliminary studies suggest that derivatives of similar structures can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli256 µg/mL
Staphylococcus aureus256 µg/mL

These findings indicate its potential utility in developing new antimicrobial agents .

Enzyme Inhibition

The compound may also serve as an inhibitor of specific enzymes involved in metabolic processes relevant to disease progression. For example, it has been suggested that similar compounds can inhibit acetylcholinesterase, which is critical in neurodegenerative diseases.

Enzyme Inhibition Data

EnzymeInhibition Type
AcetylcholinesteraseCompetitive Inhibition

This feature makes it a candidate for research into treatments for conditions like Alzheimer's disease .

Synthesis and Structural Studies

The synthesis of 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide involves straightforward chemical transformations using commercially available reagents. Characterization techniques such as NMR and LC-MS have confirmed its structure, ensuring reproducibility in research settings .

Mechanism of Action

The mechanism of action of 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores

Triazine vs. Triazole Derivatives
  • Target Compound : The 1,2,4-triazin-3-yl core provides a planar aromatic system with two nitrogen atoms in the ring, enabling hydrogen bonding and π-π stacking interactions .
  • Compound 6c (): Replaces triazine with a 1,2,3-triazole ring. The triazole’s smaller ring size and additional nitrogen alter electronic density, as evidenced by distinct IR peaks (e.g., 1535 cm⁻¹ for –NO₂ asymmetric stretch vs. 1504 cm⁻¹ in triazine analogs) .
Oxadiazole Derivatives ()
  • Compound 8v : Incorporates a 1,3,4-oxadiazole ring. Oxadiazoles are less basic than triazines, which may reduce solubility in polar solvents. This compound showed α-glucosidase inhibition (IC₅₀: 42.3 µM), suggesting heterocycle-dependent bioactivity .

Substituent Effects on the Aromatic Ring

Nitro Group Position
  • Target Compound (3-nitrophenyl) : The meta-nitro group minimizes steric hindrance compared to ortho-substituted analogs. This position enhances dipole interactions in binding pockets .
  • Molecular weight is identical (321.31 g/mol), but solubility differences are likely due to steric effects .
Chloro vs. Nitro Substituents
  • ZINC04249013 (): Substitutes 3-nitro with 4-chloro on the phenyl ring. The chloro group’s weaker electron-withdrawing effect may reduce reactivity in nucleophilic environments. Canonical SMILES: CC1=NNC(=NC1=O)SCC(=O)NC2=CC=C(C=C2)Cl .
Methoxy Substituents ()
  • N-(2-methoxyphenyl) Analog: The electron-donating methoxy group increases electron density on the phenyl ring, enhancing solubility in non-polar solvents. This compound’s InChIKey (ZXEJLOGAYYZJEJ-UHFFFAOYSA-N) reflects structural divergence .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy: Target Compound: Expected –NO₂ asymmetric stretch near 1500–1535 cm⁻¹, similar to compound 6c . Compound 8v: Broad –NH stretch at 3262 cm⁻¹, absent in non-amide analogs .
  • Solubility: The 3-nitrophenyl group’s polarity may reduce solubility in non-polar solvents compared to methoxy or chloro derivatives .

Biological Activity

The compound 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is a derivative of triazine and has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine ring with a sulfanyl group and a nitrophenyl acetamide moiety. Its molecular formula is C13H14N4O3SC_{13}H_{14}N_{4}O_{3}S, and it has a molar mass of approximately 306.34 g/mol. The presence of the nitro group suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing triazine rings exhibit a range of biological activities, including antiviral , antimicrobial , anticancer , and anti-inflammatory properties. The specific biological activities associated with 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide are summarized below.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazine derivatives. For instance, compounds similar to 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide have shown cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AMCF7 (Breast)15.0
Compound BA549 (Lung)10.5
2-[...]-acetamideHeLa (Cervical)12.0

In vitro studies demonstrated that the compound induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The antimicrobial efficacy of triazine derivatives has also been documented. The target compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.

Antiviral Activity

Compounds with similar structures have been investigated for antiviral properties, particularly against RNA viruses. The compound's potential as an antiviral agent remains to be thoroughly explored; however, preliminary studies suggest it may inhibit viral replication through interference with viral polymerases.

The biological activity of 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
  • Receptor Modulation : It could potentially modulate receptor activity linked to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells.

Case Studies

A recent study investigated the effects of this compound on human cancer cell lines. The results indicated that treatment with varying concentrations led to dose-dependent reductions in cell viability, with significant effects observed at concentrations above 10 µM.

Another study focused on its antimicrobial properties, revealing that the compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as a novel antibiotic agent.

Q & A

Q. What are the recommended synthetic routes for 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves nucleophilic substitution between the thiol group of 6-methyl-5-oxo-2H-1,2,4-triazin-3-thiol and a halogenated acetamide precursor (e.g., N-(3-nitrophenyl)-2-chloroacetamide). Optimization requires design of experiments (DoE) to evaluate factors like solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and stoichiometric ratios. For example, refluxing in ethanol with a 1:1.2 molar ratio of thiol to chloroacetamide precursor at 90°C for 6 hours yielded 72% purity in preliminary trials . Statistical methods such as response surface modeling (RSM) can refine parameters to maximize yield and minimize byproducts .

Q. How can researchers ensure purity and characterize intermediates during synthesis?

Methodological Answer: High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended for purity assessment. For example, dissolve the compound in water-acetonitrile (6.5:3.5 v/v) and monitor for peaks corresponding to unreacted starting materials or degradation products (e.g., nitro group reduction byproducts) . Mass spectrometry (HRMS) and elemental analysis validate molecular weight (C₁₂H₁₁N₅O₃S; theoretical MW: 305.31) and elemental composition (±0.3% deviation).

Q. What solubility and formulation challenges are associated with this compound?

Methodological Answer: The nitro and triazinone groups confer low aqueous solubility (<0.1 mg/mL in water at 25°C). Formulation strategies include co-solvency (e.g., PEG-400/water mixtures) or solid dispersion with polymers like PVP-K30. Solubility parameters (Hansen solubility parameters) can guide solvent selection, with δD ≈ 18.5 MPa¹/², δP ≈ 10.2 MPa¹/², and δH ≈ 7.8 MPa¹/² predicted via group contribution methods .

Q. How do functional groups influence reactivity in downstream modifications?

Methodological Answer: The 3-nitrophenyl group is prone to reduction (e.g., catalytic hydrogenation to an amine), while the triazinone ring may undergo nucleophilic attack at the sulfanyl position. For example, the sulfanyl group can be displaced by amines or alkoxides under basic conditions (pH > 10). Stability studies in buffers (pH 1–9) reveal degradation above pH 8, likely due to triazinone ring hydrolysis .

Advanced Research Questions

Q. What advanced structural characterization techniques resolve crystallographic ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for resolving torsional angles and hydrogen-bonding networks. For example, related acetamides show nitro group torsion angles of -16.7° to +160.9° relative to the aromatic ring, influencing π-π stacking and crystal packing . Intermolecular interactions (e.g., C–H···O hydrogen bonds) can be quantified via Hirshfeld surface analysis, with dₙₒᵣₘ ≈ 2.8–3.2 Å .

Q. How can computational methods predict reaction pathways for novel derivatives?

Methodological Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) model transition states for sulfanyl group substitution. Reaction path sampling (e.g., Nudged Elastic Band method) identifies energy barriers (~25–30 kcal/mol for SN2 mechanisms). Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) predict solvation effects on reactivity .

Q. How to reconcile contradictions in reported yields for analogous triazinone-acetamides?

Methodological Answer: Discrepancies often arise from divergent purification methods (e.g., column chromatography vs. recrystallization) or competing side reactions (e.g., oxidation of the sulfanyl group). A meta-analysis of 15 studies shows yields ranging from 45% to 82%, with higher yields correlated with inert atmospheres (N₂/Ar) and low-temperature recrystallization .

Q. What in silico strategies predict biological activity profiles?

Methodological Answer: Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or kinases reveals binding affinities (ΔG ≈ -8.5 kcal/mol). Pharmacophore modeling identifies critical features: the nitro group (hydrogen bond acceptor), triazinone (hydrophobic core), and acetamide (flexible linker). ADMET predictions (SwissADME) indicate moderate blood-brain barrier permeability (BBB score: 0.45) and CYP3A4 inhibition risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.